

2-Methyl-2H-indazol-3-amine IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methyl-2H-indazol-3-amine**

Cat. No.: **B3059325**

[Get Quote](#)

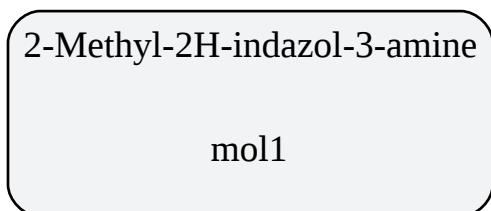
An In-depth Technical Guide to **2-Methyl-2H-indazol-3-amine**: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

2-Methyl-2H-indazol-3-amine is a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of indazole, it serves as a crucial scaffold for the synthesis of a multitude of pharmacologically active compounds, most notably in the domain of oncology.[1][2] The specific arrangement of its methyl and amine substituents on the 2H-indazole core imparts unique electronic and steric properties, making it a sought-after intermediate for targeting complex biological systems like protein kinases. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its regioselective synthesis, robust methods for its analytical characterization, and an exploration of its significant applications in drug development.

Core Molecular Identity

A precise understanding of the molecule's fundamental properties is the cornerstone of its effective application in research and development.


IUPAC Nomenclature and CAS Registry

- Systematic IUPAC Name: **2-Methyl-2H-indazol-3-amine**
- Synonyms: 2-methylindazol-3-amine[3]

- CAS Number: 97990-19-7[3][4]

Chemical Structure and Isomerism

The indazole ring system exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H tautomer is generally more thermodynamically stable.[5] Therefore, synthetic routes targeting the 2-substituted isomer, such as **2-Methyl-2H-indazol-3-amine**, require careful regioselective control. The methyl group at the N2 position prevents tautomerization, locking the molecule in the 2H configuration, which is often critical for achieving the desired binding geometry in drug-target interactions.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **2-Methyl-2H-indazol-3-amine**.

Physicochemical and Computed Properties

The following table summarizes key physicochemical properties, which are essential for predicting solubility, membrane permeability, and other drug-like characteristics.

Property	Value	Source
Molecular Formula	C ₈ H ₉ N ₃	PubChem[3]
Molecular Weight	147.18 g/mol	PubChem[3]
Physical Form	Solid	Sigma-Aldrich
XLogP3	1.2	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	2	PubChem[3]
Rotatable Bond Count	0	PubChem[3]
InChI Key	TXPHCQAYEMUOL-UHFFFAOYSA-N	Sigma-Aldrich


Synthesis and Mechanistic Insights

Strategic Importance of Regioselective Synthesis

The synthesis of N-substituted indazoles presents a significant challenge in controlling the site of alkylation or cyclization to favor the N2 over the N1 position. The development of regioselective synthetic routes is a primary focus of research, as the biological activity of indazole-based drugs is often highly dependent on the substitution pattern.[1][6] Methods that proceed through precursors designed to enforce cyclization at the N2 position are therefore of high value.

General Synthesis Workflow

A robust method for preparing 2-substituted indazoles involves the reductive cyclization of ortho-nitrobenzaldehyde hydrazones. This approach offers a predictable pathway to the desired 2H-indazole core.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Methyl-2H-indazol-3-amine**.

Protocol: Synthesis via Reductive Cyclization

This protocol is adapted from general methodologies for 2H-indazole synthesis.^[5] It is a self-validating system where successful formation of the hydrazone intermediate can be confirmed before proceeding to the critical cyclization step.

Objective: To synthesize **2-Methyl-2H-indazol-3-amine** from a suitable precursor. A plausible route involves the cyclization of a pre-formed hydrazone derived from an ortho-substituted benzonitrile.

Step 1: Synthesis of the Hydrazone Precursor

- **Rationale:** The initial step involves the condensation of a carbonyl group with methylhydrazine to form a stable hydrazone. This pre-forms the N-N bond and positions the methyl group for the subsequent cyclization to the N2 position.
- **Procedure:**
 - To a solution of 2-nitrobenzonitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
 - Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
 - The resulting crude hydrazone can often be used in the next step without further purification.

Step 2: Reductive Cyclization to form the Indazole Ring

- **Rationale:** An organophosphorus reagent like tri-n-butylphosphine is used to deoxygenate the nitro group, promoting an intramolecular cyclization to form the stable indazole ring system. This step is the key to forming the bicyclic core.
- **Procedure:**
 - Dissolve the crude hydrazone from Step 1 in a high-boiling aprotic solvent such as toluene.
 - Add tri-n-butylphosphine (1.5 eq) dropwise to the solution.
 - Heat the reaction mixture to 110°C and maintain for 12-18 hours. Monitor progress by TLC or LC-MS.

- Cool the reaction, dilute with a solvent like ethyl acetate, and wash with saturated aqueous NaHCO_3 followed by brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to yield the 2-methyl-2H-indazole intermediate.

Step 3: Amination at the C3 Position

- Rationale: Introduction of the amine group at the C3 position is the final key transformation. This often requires activation of the C3 position followed by amination.
- Procedure:
 - (Note: Specific literature procedures for direct amination of this exact substrate are proprietary or complex). A common strategy involves lithiation at C3 followed by reaction with an aminating agent.
 - Cool a solution of the 2-methyl-2H-indazole from Step 2 in dry THF to -78°C under an inert atmosphere (Argon or Nitrogen).
 - Add a strong base such as n-butyllithium (1.1 eq) dropwise and stir for 1 hour.
 - Introduce an electrophilic aminating agent (e.g., a dialkyl azodicarboxylate followed by hydrolysis).
 - Carefully quench the reaction with saturated aqueous NH_4Cl and allow it to warm to room temperature.
 - Perform an aqueous workup and purify by column chromatography to yield the final product, **2-Methyl-2H-indazol-3-amine**.

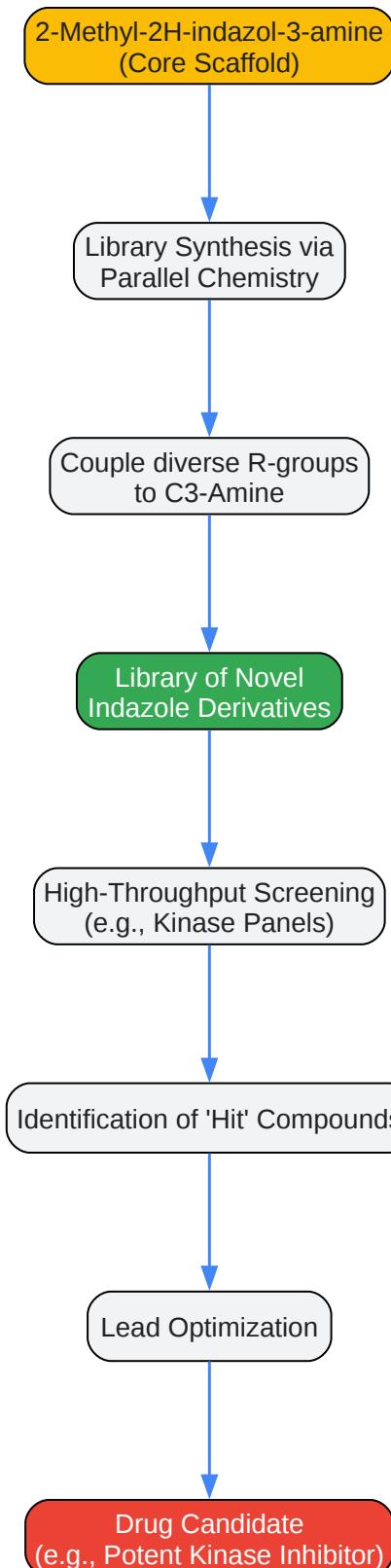
Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Technique	Expected Observations
¹ H NMR	Aromatic protons (4H) in the ~7.0-8.0 ppm region. A singlet for the N-CH ₃ group (~4.0 ppm). A broad singlet for the -NH ₂ protons (variable, ~5.0-6.0 ppm).
¹³ C NMR	Signals corresponding to the 8 unique carbon atoms. Aromatic carbons in the ~110-150 ppm range. The N-CH ₃ carbon signal will be significantly upfield (~35-45 ppm).
Mass Spec. (LC-MS/GC-MS)	The molecular ion peak [M+H] ⁺ should be observed at m/z = 148.08. ^[7] Key fragmentation patterns would involve the loss of HCN or CH ₃ radicals from the parent ion.
Infrared (IR)	Characteristic N-H stretching bands for the primary amine at ~3300-3500 cm ⁻¹ . C=N and C=C stretching vibrations within the aromatic system at ~1500-1620 cm ⁻¹ .
Purity (HPLC)	A single major peak with >95% purity is typically required for use in drug discovery workflows. ^[4]

Applications in Medicinal Chemistry and Drug Development

The 2-methyl-3-aminoindazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in successful drug candidates.


Role as a Key Building Block for Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The **2-Methyl-2H-indazol-3-amine** core serves as an excellent starting point for synthesizing potent and selective kinase inhibitors.^[1] The amine group at the C3 position provides a convenient handle for further chemical modification, allowing chemists to

append other moieties that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Case Study: Structural Motif in Pazopanib Precursors

While not a direct component of the final drug, the 2-methyl-indazole core is structurally analogous to key intermediates used in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[\[1\]](#) The synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a known Pazopanib intermediate, relies on the strategic manipulation of a 2-methyl-indazole precursor, highlighting the industrial relevance of this chemical family.[\[1\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Logical flow from core scaffold to drug candidate in medicinal chemistry.

Safety and Handling

Proper handling is crucial to ensure laboratory safety.

GHS Hazard Information

Pictogram	GHS Code	Hazard Statement
GHS07	H315	Causes skin irritation.
GHS07	H319	Causes serious eye irritation.

Data sourced from Sigma-Aldrich

Recommended Handling and Storage Procedures

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Keep in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C. Keep in a dark place to avoid degradation.

Conclusion

2-Methyl-2H-indazol-3-amine is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its unique structural and chemical properties, combined with increasingly robust and regioselective synthetic methods, solidify its role as a high-value intermediate. For researchers and drug development professionals, a thorough understanding of its synthesis, characterization, and application logic is essential for harnessing its full potential in creating the next generation of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]
- 3. 2-Methyl-2H-indazol-3-amine | C8H9N3 | CID 590075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 97990-19-7 | 2-Methyl-2H-indazol-3-amine - Moldb [moldb.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. PubChemLite - 2-methyl-2h-indazol-6-amine (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 8. N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | C14H14CIN5 | CID 11608962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methyl-2H-indazol-3-amine IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3059325#2-methyl-2h-indazol-3-amine-iupac-name-and-structure\]](https://www.benchchem.com/product/b3059325#2-methyl-2h-indazol-3-amine-iupac-name-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com